![molecular formula C12H10N2O4S B1594419 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid CAS No. 2918-83-4](/img/structure/B1594419.png)
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Overview
Description
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid is a chemical compound characterized by its unique structure, which includes a diazenyl group attached to a benzene ring substituted with a hydroxyl group and a sulfonic acid group
Mechanism of Action
Target of Action
It’s known that azo compounds, such as this one, often interact with various biological targets due to their ability to form covalent bonds with biological molecules .
Mode of Action
It’s known that azo compounds can be reduced by sodium dithionite (sodium hydrosulfite), cleaving the n-n bond to yield two primary amines . This suggests that the compound may undergo similar reactions in biological systems, potentially leading to the formation of new compounds with distinct biological activities.
Result of Action
It has been studied for its potential as a corrosion inhibitor, particularly for mild steel in hydrochloric acid environments. The compound’s adsorption properties suggest it can form a protective layer on metal surfaces, significantly reducing the rate of corrosion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid. For instance, the compound’s storage temperature is recommended to be at refrigerator levels . This suggests that temperature could affect the stability of the compound. Furthermore, the compound’s efficacy as a corrosion inhibitor suggests that it may be particularly effective in acidic environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid typically involves diazotization reactions. One common method is the diazotization of 4-aminophenol followed by coupling with benzenesulfonic acid. The reaction conditions include the use of nitrous acid (HNO2) and an acid catalyst under cold conditions to form the diazonium salt, which then reacts with benzenesulfonic acid to produce the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization reactions with stringent control of temperature and pH to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Sulfonamide derivatives
Scientific Research Applications
Overview
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid, also known as a diazo compound, is characterized by its unique structure that includes a diazenyl group attached to a benzene ring substituted with a hydroxyl and a sulfonic acid group. This compound has garnered attention in various fields, including organic synthesis, biological research, and industrial applications.
Organic Synthesis
This compound is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules, particularly in the development of azo dyes and other organic compounds. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions.
Reactions:
- Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
- Reduction: The diazenyl group can be reduced to yield primary amines.
- Substitution: The sulfonic acid group can undergo nucleophilic substitutions.
Biological Studies
The compound has been studied for its potential biological applications, particularly in understanding the effects of sulfonic acid groups on biological systems. It has shown promise in modulating protein misfolding and aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer’s.
Case Study:
Research indicates that azo compounds like this compound can reduce the formation and toxicity of amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests its potential role as a therapeutic agent to combat protein aggregation in neurodegenerative conditions .
Corrosion Inhibition
The compound has been investigated for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Its ability to adsorb onto metal surfaces forms a protective layer that significantly reduces corrosion rates.
Mechanism:
The protective action is attributed to the adsorption properties of the compound, which allow it to form a barrier against corrosive agents present in hydrochloric acid solutions .
Dye Production
This compound is crucial in the production of dyes and pigments used in textiles and other materials. Its azo structure allows it to impart vivid colors and stability to various substrates.
Chemical Manufacturing
In industrial settings, this compound is utilized for synthesizing other chemicals and intermediates due to its versatile reactivity. It is produced under controlled conditions to ensure high purity and yield .
Comparison with Similar Compounds
4-[(4-Hydroxyphenyl)azo]benzenesulfonic acid
4-[(4-Hydroxyphenyl)diazenyl]benzoic acid
4-[(4-Hydroxyphenyl)azo]benzoic acid
Uniqueness: 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its sulfonic acid group provides strong acidity and solubility in water, making it distinct from other similar compounds.
Biological Activity
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid, a compound with the CAS number 2918-83-4, is part of the azo dye family. Azo dyes are characterized by their nitrogen-nitrogen double bond (–N=N–), and this particular compound exhibits significant biological activity, which has implications in various fields including pharmacology and environmental science.
Chemical Structure and Properties
The chemical structure of this compound consists of a diazo group attached to a phenolic compound and a sulfonic acid group. This configuration contributes to its solubility in water and its ability to interact with biological systems.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action likely involves the disruption of bacterial cell membranes, leading to cell lysis and death.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. In vitro assays have shown that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress .
Cytotoxic Effects
Cytotoxicity studies reveal that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death is attributed to its capacity to generate reactive oxygen species (ROS), leading to cellular damage and eventual death of malignant cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, disrupting normal cellular functions.
- Membrane Interaction : Its hydrophobic properties allow it to integrate into lipid membranes, altering membrane fluidity and potentially affecting receptor interactions.
- Reactive Oxygen Species Generation : The compound can induce oxidative stress by generating ROS, which can damage cellular components such as DNA, proteins, and lipids .
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various azo compounds, including this compound, showed that it exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of the compound.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Study on Antioxidant Activity
In another study assessing the antioxidant potential of various compounds, this compound was found to scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized for this purpose.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 60 |
100 | 85 |
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18/h1-8,15H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYMBHPFLJWLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222303 | |
Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2918-83-4 | |
Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2918-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxyazobenzene-4-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3792 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-hydroxyazobenzene-4-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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